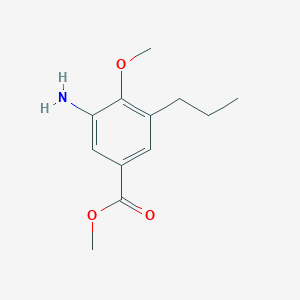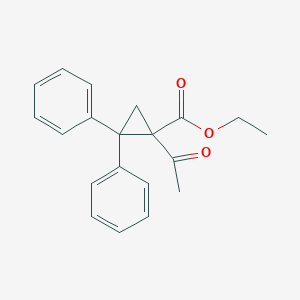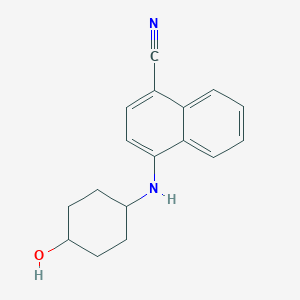![molecular formula C23H21N3O B12586533 4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine CAS No. 345891-14-7](/img/structure/B12586533.png)
4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-bicyclo[221]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its unique bicyclic structure and multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-enylmethanol derivative. This intermediate is then reacted with pyridine derivatives under specific conditions to form the final product. Common reagents used in these reactions include epichlorohydrin and tetramethylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Swern oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Swern oxidation conditions involve the use of dimethyl sulfoxide (DMSO) and oxalyl chloride.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The pyridine rings can participate in coordination with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-en-2-ylmethylamine
- Bicyclo[2.2.1]hept-5-en-2-ylmethyl esters of haloacetic acids
- 5-Norbornene-2-endo-acetic acid
Uniqueness
4-(2-bicyclo[221]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine is unique due to its combination of a bicyclic structure with multiple pyridine rings This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
345891-14-7 |
|---|---|
Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C23H21N3O/c1-3-9-24-20(5-1)22-13-19(14-23(26-22)21-6-2-4-10-25-21)27-15-18-12-16-7-8-17(18)11-16/h1-10,13-14,16-18H,11-12,15H2 |
InChI Key |
VQIJEAIWSXXCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)COC3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline](/img/structure/B12586453.png)


![8-[1-(Naphthalen-1-yl)ethenyl]-6,7,10-trioxaspiro[4.5]decane](/img/structure/B12586473.png)
![3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B12586483.png)
![Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B12586488.png)

![4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol](/img/structure/B12586511.png)
![Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-](/img/structure/B12586512.png)



![N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide}](/img/structure/B12586531.png)
